3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid
Description
3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid (CAS: 101555-61-7) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a phenyl-substituted butanoic acid backbone. Its molecular formula is C15H21NO4, with an average molecular weight of 279.33 g/mol and a monoisotopic mass of 279.147058 Da . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, making it a critical intermediate in peptide synthesis and drug development .
The compound exists in enantiomeric forms:
Its primary applications include serving as a building block for anticancer agents and chiral catalysts in asymmetric synthesis .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407310 | |
| Record name | 3-tert-Butoxycarbonylamino-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120378-17-8 | |
| Record name | 3-tert-Butoxycarbonylamino-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid typically involves the protection of the amine group with a Boc group. One common method includes the reaction of 4-phenylbutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be removed through acid-catalyzed hydrolysis, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
Peptide and Protein Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
The primary application of 3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid lies in its role as an intermediate in the synthesis of peptides and proteins. The Boc group provides a protective mechanism for the amino group during the synthesis process. This compatibility with standard deprotection conditions used in SPPS enables the stepwise addition of amino acids to construct desired peptide sequences efficiently.
Case Studies :
- Synthesis of Bioactive Peptides : Various studies have utilized Boc-β-homophenylalanine in synthesizing bioactive peptides that exhibit significant biological activities, such as antimicrobial and anti-inflammatory properties. The incorporation of this compound has been shown to enhance the stability and efficacy of the resultant peptides.
Medicinal Chemistry
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors :
Research indicates that derivatives of 3-amino-4-phenylbutanoic acid, including those with the Boc group, serve as inhibitors of the DPP-IV enzyme, which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. These compounds can potentially improve glycemic control by prolonging the action of incretin hormones .
Potential Therapeutic Applications :
- Diabetes Management : The inhibition of DPP-IV by compounds derived from this compound presents a promising avenue for developing new diabetes medications, highlighting its importance in pharmaceutical research .
Chemical Research
Asymmetric Synthesis :
Due to its chiral nature, this compound is valuable in asymmetric synthesis processes. It can be employed as a chiral auxiliary or building block for creating more complex molecules with specific stereochemical configurations.
Research Applications :
- Enzyme-Substrate Interaction Studies : The compound is also used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding dynamics.
While specific biological activity data for this compound is limited, it is essential to follow standard safety protocols when handling this compound due to its classification as an irritant and potential environmental hazard . General precautions include using appropriate personal protective equipment (PPE) and ensuring proper ventilation in laboratory settings.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine. This selective protection and deprotection process is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Structural Modifications and Substitutions
The following table summarizes key analogs and their differentiating features:
Biological Activity
3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid, commonly referred to as Boc-phenylalanine, is a derivative of phenylalanine with a tert-butoxycarbonyl (Boc) protective group on the amino functionality. This compound is significant in medicinal chemistry and peptide synthesis due to its biological activity and utility as a building block for more complex molecules.
The chemical structure of this compound can be represented as follows:
This compound features:
- A phenyl group that contributes to its hydrophobic characteristics.
- An amino acid backbone that is crucial for biological interactions.
The Boc group serves as a protective moiety that allows selective reactions during peptide synthesis. Once incorporated into peptides, the amino group can participate in various biological processes, including enzyme inhibition and receptor binding.
Enzyme Inhibition
Research has shown that derivatives of this compound can act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are valuable in the treatment of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels .
Study 1: DPP-IV Inhibition
A study highlighted the potential of 3-amino-4-phenylbutanoic acid derivatives, including Boc-protected variants, as effective DPP-IV inhibitors. These compounds demonstrated significant inhibition with IC50 values in the low micromolar range, indicating their potential utility in diabetes management .
Study 2: Peptide Synthesis
In peptide synthesis applications, the use of Boc-protected amino acids allows for the formation of stable peptide bonds without premature deprotection. A study demonstrated that peptides synthesized using Boc-phenylalanine exhibited enhanced stability and bioactivity compared to unprotected counterparts. The research indicated that these peptides could effectively bind to target receptors, influencing cellular signaling pathways .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group. A common route involves coupling Boc-protected intermediates with phenyl-substituted precursors using carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) under mild conditions (25°C, 19 hours) . For enantiomerically pure forms, asymmetric synthesis starting from chiral precursors (e.g., (R)- or (S)-amino acids) is employed, with resolution via chiral HPLC or enzymatic methods . Optimization includes solvent selection (e.g., dichloromethane for solubility), temperature control to minimize racemization, and purification via recrystallization (melting point 150–151°C as a purity indicator) .
Q. How can researchers verify the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per commercial standards) .
- NMR : Confirm regiochemistry via NMR (e.g., δ 1.4 ppm for Boc methyl groups) and NMR for carbonyl signals (~155 ppm for Boc carbamate) .
- Melting Point : Consistent with literature values (e.g., 150–151°C) to rule out impurities .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 320.3) .
Q. What safety precautions are necessary when handling this compound?
The compound is classified for industrial/research use only. Key precautions:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- First Aid : Flush exposed skin/eyes with water and consult a physician immediately .
Advanced Research Questions
Q. How do enantiomeric forms [(R) vs. (S)] impact biological activity in drug design?
Enantiomers exhibit distinct interactions with chiral biological targets. For example, the (R)-enantiomer of a related analog, 3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in sitagliptin (a DPP-4 inhibitor for diabetes), where stereochemistry dictates binding affinity to the enzyme’s active site . Activity comparisons require enantioselective synthesis (e.g., asymmetric hydrogenation) and assays like enzyme inhibition kinetics or X-ray crystallography .
Q. What strategies are effective for modifying the phenyl or Boc groups to enhance pharmacological properties?
- Phenyl Substituents : Introducing electron-withdrawing groups (e.g., fluorine at 2,4,5-positions) improves metabolic stability and target affinity, as seen in DPP-4 inhibitors .
- Boc Replacement : Alternatives like Fmoc (fluorenylmethyloxycarbonyl) enable solid-phase peptide synthesis, though Boc offers better acid stability during deprotection .
- Bioisosteres : Replacing the phenyl ring with heteroaromatic groups (e.g., pyridyl) can modulate solubility and bioavailability .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
Discrepancies often arise from:
- Reagent Quality : Use of lower-grade solvents or catalysts (e.g., <97% purity DCC) reduces coupling efficiency .
- Purification Methods : Column chromatography vs. recrystallization impacts yield and purity. Cross-validate with multiple analytical techniques (HPLC, NMR) .
- Storage Conditions : Moisture-sensitive Boc groups degrade over time; store at 0–6°C under inert gas .
Q. What role does this compound play in studying enzyme-substrate interactions?
Its boronic acid analogs (e.g., 3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid) act as transition-state mimics in protease inhibition studies. Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding kinetics to targets like thrombin or DPP-4 .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Acidic Conditions : Boc groups hydrolyze rapidly below pH 3, limiting use in gastric pH studies.
- Thermal Stability : Decomposition occurs above 160°C; avoid prolonged heating during synthesis .
- Long-Term Storage : Stable for >2 years at -20°C in anhydrous DMSO or acetonitrile .
Methodological Notes
- Synthetic References : Schemes in and provide template protocols for analog synthesis.
- Data Cross-Validation : Compare melting points and NMR spectra with literature () to confirm batch consistency.
- Advanced Applications : For drug design, prioritize fluorinated analogs () and interaction studies ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
